3-Fluoro-2,4-dimethylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFWNJXMICQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 3 Fluoro 2,4 Dimethylbenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. numberanalytics.com For fluorinated compounds such as 3-Fluoro-2,4-dimethylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular architecture.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of a benzylamine (B48309) derivative, distinct signals are observed for the aromatic protons, the benzylic (CH₂) protons, and the amine (NH₂) protons. researchgate.netchemicalbook.com
For this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of the two methyl groups would also be distinct.
Table 1: Representative ¹H NMR Data for Benzylamine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| Benzylamine chemicalbook.com | CDCl₃ | 7.35-7.20 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂), 1.45 (s, 2H, NH₂) |
| N,N-Dimethylbenzylamine chemicalbook.com | CDCl₃ | 7.32-7.21 (m, 5H, Ar-H), 3.42 (s, 2H, CH₂), 2.23 (s, 6H, N(CH₃)₂) |
| 3-Methylbenzylamine chemicalbook.com | CDCl₃ | 7.18-7.01 (m, 4H, Ar-H), 3.76 (s, 2H, CH₂), 2.31 (s, 3H, Ar-CH₃), 1.39 (s, 2H, NH₂) |
This table is for illustrative purposes and shows typical chemical shift ranges for related compounds. Actual values for this compound may vary.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. youtube.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine appearing at different shifts. chemicalbook.com In the ¹³C NMR spectrum of this compound, one would expect to see distinct signals for the two methyl carbons, the benzylic carbon, and the aromatic carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF). jeolusa.com
Table 2: Representative ¹³C NMR Data for Benzylamine and Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| Benzylamine chemicalbook.com | CDCl₃ | 142.9 (C-ipso), 128.5 (C-ortho), 126.9 (C-meta), 126.7 (C-para), 46.4 (CH₂) |
| Benzyl (B1604629) Fluoride (B91410) chemicalbook.com | CDCl₃ | 137.5 (d, J=17.1 Hz, C-ipso), 128.8 (d, J=7.6 Hz, C-meta), 128.6 (d, J=1.5 Hz, C-para), 126.9 (d, J=17.1 Hz, C-ortho), 84.5 (d, J=168.9 Hz, CH₂F) |
| N,N-Dimethylbenzylamine | CDCl₃ | 139.5 (C-ipso), 128.9 (C-ortho), 128.1 (C-meta), 126.8 (C-para), 64.3 (CH₂), 45.3 (N(CH₃)₂) |
This table illustrates typical chemical shifts and coupling patterns. The spectrum of this compound would show additional complexity due to the fluorine and two methyl substituents.
Fluorine-19 (¹⁹F) NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. wikipedia.orghuji.ac.il With a natural abundance of 100% and a large chemical shift range, ¹⁹F NMR is an excellent tool for characterizing fluorinated compounds. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound would be indicative of its position on the aromatic ring and the electronic effects of the methyl and aminomethyl substituents.
To gain deeper structural insights, advanced NMR experiments are employed. These include:
¹H{¹⁹F} and ¹⁹F{¹H} decoupling: These experiments simplify the spectra by removing the coupling between protons and fluorine, which helps in assigning signals. jeolusa.com
Correlation Spectroscopy (e.g., ¹H-¹⁹F HETCOR, ¹³C-¹⁹F HSQC): These two-dimensional (2D) techniques establish correlations between fluorine and nearby protons or carbons, providing definitive assignments of atoms within the molecule. nih.govrsc.org
¹³C{¹H,¹⁹F} decoupling: This triple resonance experiment can simplify the ¹³C spectrum by removing all couplings to both protons and fluorine, resulting in sharp singlets for each carbon atom. jeolusa.com
These advanced methods are crucial for unambiguously determining the structure of complex fluorinated molecules. rsc.orgrsc.org
The precise chemical shift of the fluorine signal in the ¹⁹F NMR spectrum is highly sensitive to its chemical environment. biophysics.org Furthermore, the coupling constants between fluorine and other nuclei provide valuable structural information: rsc.org
JHF (Fluorine-Proton Coupling): The magnitude of the coupling constant between fluorine and a proton depends on the number of bonds separating them. Ortho, meta, and para couplings have characteristic ranges, which helps in assigning the positions of substituents on the aromatic ring.
JHH (Proton-Proton Coupling): These couplings in the ¹H NMR spectrum help to determine the relative positions of protons on the aromatic ring.
JFC (Fluorine-Carbon Coupling): The coupling between fluorine and carbon is also distance-dependent. The one-bond coupling (¹JCF) is typically large, while two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are smaller but still provide crucial information for structural elucidation. rsc.orged.ac.uk The analysis of these coupling constants is a cornerstone of structural assignment in fluorinated aromatic compounds. lboro.ac.uk
¹⁹F NMR is particularly powerful for monitoring chemical reactions involving fluorinated compounds. magritek.com Because there are no background signals in the ¹⁹F NMR spectrum from typical reaction solvents or non-fluorinated reagents, the appearance of new fluorine-containing species can be easily detected and quantified. magritek.commdpi.com This allows for real-time monitoring of reaction progress, identification of intermediates, and determination of product distributions. magritek.com
Furthermore, the high resolution and large chemical shift dispersion of ¹⁹F NMR make it an ideal technique for analyzing complex mixtures of fluorinated compounds without the need for prior separation. nih.govresearchgate.net This is invaluable in fields such as drug metabolism studies and environmental analysis, where identifying and quantifying multiple fluorinated species in a single sample is often necessary. researchgate.netnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the functional groups and bonding arrangements within a molecule. For this compound, Fourier Transform Infrared (FTIR) spectroscopy provides a detailed vibrational fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. While a spectrum for the exact molecule is not publicly available, the expected characteristic peaks can be inferred from data on analogous compounds such as fluorinated benzylamines and substituted benzenes. researchgate.netnist.govnih.gov
Key vibrational frequencies are associated with the amine (NH2), aromatic ring (C-H, C=C), alkyl (C-H), and carbon-fluorine (C-F) bonds. The primary amine group typically exhibits two N-H stretching bands in the region of 3400-3250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹. The C-F stretching vibration, a key marker for this compound, is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ region. researchgate.net
The table below summarizes the anticipated FTIR spectral data for this compound, based on characteristic vibrational frequencies of its constituent functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3380 - 3350 | Medium |
| N-H Stretch (symmetric) | 3310 - 3280 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1300 - 1200 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
This table presents expected data based on analogous compounds.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, HRMS would yield a high-precision mass measurement of the molecular ion, confirming its elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), protonated benzylamines undergo characteristic fragmentation pathways. nih.govnih.gov The most prominent fragmentation is typically the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), leading to the formation of a stable, substituted benzyl cation. The subsequent loss of ammonia (B1221849) from the molecular ion is also a common feature, often involving complex rearrangements where a proton is transferred from the aromatic ring. nih.gov
The expected key fragments for this compound in a mass spectrum are detailed below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | C₉H₁₃FN⁺ | 154.10 |
| [M-NH₂]⁺ | C₉H₁₀F⁺ | 137.08 |
| Benzyl Cation | [C₉H₁₀F]⁺ | 137.08 |
| Tropylium Ion | [C₇H₆F]⁺ (after rearrangement) | 109.04 |
This table outlines predicted fragmentation based on established mechanisms for benzylamines. nih.govnih.govnist.govnist.gov
Metabolite identification studies on similar complex fluorinated molecules using LC-QTOF-HRMS have shown that common metabolic pathways include N-dealkylation, hydroxylation, and glucuronidation. nih.gov These techniques are invaluable for understanding the biotransformation of such compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported, analysis of related fluorinated benzamides and other benzylamine derivatives allows for a detailed prediction of its solid-state characteristics. dcu.iedcu.ienih.gov
These studies show that the crystal packing of such molecules is heavily influenced by a network of intermolecular interactions, including conventional hydrogen bonds (e.g., N-H···N) and weaker interactions involving fluorine atoms (e.g., C-H···F). dcu.iedcu.ie The aromatic rings often engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the fluorine atom can significantly alter the electronic properties and intermolecular interactions compared to non-fluorinated analogues.
Based on similar structures, a hypothetical crystallographic data table for this compound is presented.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5.7 |
| b (Å) | ~5.0 |
| c (Å) | ~19.5 |
| β (°) | ~91 |
| Volume (ų) | ~550 |
| Z (Molecules/Unit Cell) | 4 |
This table is a projection based on crystallographic data from closely related fluorinated compounds. dcu.ie
Conformational Analysis in Crystalline State
In the solid state, the conformation of this compound would be dictated by the need to achieve an optimal packing arrangement that maximizes stabilizing intermolecular forces. The orientation of the aminomethyl group relative to the fluorinated dimethylphenyl ring is of particular interest.
Analysis of analogous crystal structures reveals that the central amide or amine group plane is often twisted out of the plane of the aromatic rings. dcu.iedcu.ie For instance, in related fluorinated benzamides, the angle between the amide group and the aromatic planes can be around 23°. dcu.ie This torsion is influenced by the formation of intermolecular hydrogen bonds. In the case of this compound, the conformation will likely be a balance between steric hindrance from the ortho-methyl group and the formation of N-H···F or N-H···N hydrogen bonds within the crystal lattice. The torsion angle between the phenyl ring and the C-C-N backbone would be a key parameter defining the molecule's shape in the solid state. nih.gov
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules.
DFT calculations could elucidate the electronic landscape of 3-Fluoro-2,4-dimethylbenzylamine. By mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electrophilic and nucleophilic sites, offering predictions on how the molecule might interact with other reagents.
The three-dimensional arrangement of atoms in this compound is crucial to its properties. Conformational analysis using DFT would involve identifying the various possible spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds. By performing geometry optimization, the most stable conformer—the one with the lowest energy—can be determined. This process provides precise data on bond lengths, bond angles, and dihedral angles for the most probable structure of the molecule.
Molecular Dynamics and Simulation Studies
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their movements according to the laws of classical mechanics. This approach can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its dynamic behavior in various environments, which is particularly important for understanding its biological or material science applications.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govresearchgate.net For this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then correlating these descriptors with a known activity or property for a series of related compounds. nih.gov This would allow for the prediction of the properties of this compound without the need for experimental testing.
Prediction of Spectroscopic Parameters
Computational methods are also capable of predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can be a powerful tool for interpreting experimental spectroscopic data and for confirming the structure of the synthesized compound.
Applications of 3 Fluoro 2,4 Dimethylbenzylamine As a Synthetic Building Block
Precursor in the Synthesis of Substituted Pyridines and Nitrogen Heterocycles
Nitrogen heterocycles, particularly substituted pyridines, are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov The synthesis of fluorinated pyridines is of significant interest, as the fluorine atom can profoundly influence the biological activity of the resulting molecule. nih.govresearchgate.net While direct fluorination of the pyridine (B92270) ring can be challenging, the use of fluorinated precursors offers a reliable alternative. chemicalbook.comgoogle.com
3-Fluoro-2,4-dimethylbenzylamine can serve as a valuable precursor for the synthesis of polysubstituted pyridines and other nitrogen-containing heterocycles. The benzylamine (B48309) moiety can participate in various cyclization reactions. For instance, in a one-pot C-H alkenylation/electrocyclization/aromatization sequence, α,β-unsaturated N-benzyl aldimines and ketimines react with alkynes to form highly substituted pyridine derivatives. nih.gov The reaction proceeds through a dihydropyridine (B1217469) intermediate which then aromatizes. By employing this compound to form the initial imine, this methodology could provide access to pyridines bearing the 3-fluoro-2,4-dimethylphenyl group.
Furthermore, the reaction of benzylamines with diethyl phosphite (B83602) and triethyl orthoformate can lead to the formation of various phosphorus-containing nitrogen heterocyles, with the reaction course being dependent on the substituents on the phenyl ring and the reaction conditions. mdpi.com The presence of the fluorine and methyl groups on the benzylamine precursor would be expected to influence the outcome of such reactions, potentially leading to novel heterocyclic structures. The development of new synthetic methods for the preparation of diversely substituted 3-fluoropyridines, for example through the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonium (B1175870) acetate, highlights the ongoing interest in this class of compounds. researchgate.net
Intermediate in the Formation of Fluorinated Imines and Chiral Amines
Fluorinated imines are crucial intermediates in the synthesis of a wide range of valuable compounds, including fluorinated α-aminophosphonates and chiral amines. nih.gov The condensation of benzylamines with aldehydes or ketones is a fundamental method for imine formation. This compound can readily undergo condensation with various carbonyl compounds to yield the corresponding fluorinated imines. These imines can then be subjected to further transformations.
For example, the mechanochemical synthesis of fluorine-containing imines has been reported from the reaction of fluorinated benzaldehydes with chiral amines. nih.gov Conversely, the reaction of this compound with various aldehydes would produce a library of fluorinated imines. These imines are valuable substrates for the preparation of other fine chemicals. For instance, iridium-catalyzed reactions of benzylamines with arylamines can produce fluorine-containing imines. nih.gov
The resulting fluorinated imines can be reduced to afford chiral amines, which are important building blocks in medicinal chemistry. The stereoselective reduction of these imines would provide access to enantioenriched fluorinated amines, which are highly sought after for the development of new pharmaceuticals.
Role in the Synthesis of Fluorinated Amino Acids and Derivatives (e.g., Phenylalanines)
Fluorinated amino acids are of great interest in drug discovery and protein engineering due to their ability to modulate peptide and protein structure and function. tandfonline.com The synthesis of fluorinated phenylalanines, in particular, has been extensively studied. While various synthetic strategies exist for the preparation of these compounds, the use of fluorinated benzylamine precursors represents a plausible, though not yet explicitly documented, approach.
Established methods for synthesizing fluorinated amino acids often involve the transformation of fluorinated building blocks. tandfonline.com For instance, this compound could potentially be converted into the corresponding α-amino acid through a multi-step sequence involving, for example, the formation of an α-keto acid followed by reductive amination.
It is important to note that while the structure of this compound makes it a theoretically viable starting material for the synthesis of a novel fluorinated phenylalanine derivative, there is currently no direct literature precedent for this specific transformation.
Building Block for Fluoroalkyl-Substituted Compounds and Functional Materials
The introduction of fluoroalkyl groups into organic molecules is a widely used strategy to enhance their physicochemical and biological properties. nih.govnih.gov this compound, with its fluorine-substituted phenyl ring, serves as a valuable building block for the construction of more complex fluoroalkyl-substituted compounds.
The amino group of this compound provides a handle for a wide range of chemical modifications, allowing for its incorporation into larger molecular frameworks. For example, it can be used in amidation reactions to form amides, or in reductive amination reactions to form secondary or tertiary amines. These reactions enable the straightforward introduction of the 3-fluoro-2,4-dimethylbenzyl moiety into a variety of molecular scaffolds.
The resulting fluoroalkyl-substituted compounds may find applications in diverse areas, from pharmaceuticals to functional materials. The presence of the fluorine atom can impart desirable properties such as increased lipophilicity, enhanced metabolic stability, and altered electronic properties, which are crucial for the development of new drugs and advanced materials. nih.govtandfonline.com
Ligand Design and Coordination Chemistry
The development of new ligands is crucial for advancing the field of coordination chemistry and catalysis. Substituted benzylamines and their derivatives have been shown to act as effective ligands for a variety of transition metals. For example, N,N-dimethylbenzylamine has been used to synthesize hybrid bi- and multidentate tellurium ligands. acs.org The coordination behavior of these ligands with transition metals, such as in chromium pentacarbonyl complexes, has been studied. acs.org
By analogy, this compound can be envisioned as a versatile scaffold for the design of novel ligands. The nitrogen atom of the amino group can coordinate to a metal center, and the substituents on the aromatic ring—the fluorine atom and the two methyl groups—can be used to fine-tune the steric and electronic properties of the resulting metal complex. The fluorine atom, being highly electronegative, would be expected to modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.
Furthermore, the benzylamine backbone can be readily modified to introduce additional donor atoms, leading to the formation of multidentate ligands with tailored coordination geometries. The C(sp³)–H bonds of the benzylamine can also be functionalized, for instance, through arylation, to create more complex ligand architectures. rsc.org The potential of this compound in the design of new catalysts for a range of organic transformations is therefore significant.
Development of Fluorescent Probes and Sensors (e.g., Amination of Cyanine (B1664457) Dyes)
Fluorescent probes and sensors are indispensable tools in chemical biology and medical diagnostics. The design of these molecules often involves the strategic incorporation of fluorophores and recognition moieties. While there is no direct literature evidence for the use of this compound in this specific application, its structural features suggest a potential role in the development of novel fluorescent probes.
The amino group of this compound could be used to attach it to a fluorophore scaffold, such as a cyanine dye. The amination of cyanine dyes is a common strategy for modulating their photophysical properties and for introducing a reactive handle for further functionalization. The 3-fluoro-2,4-dimethylphenyl group could then act as a recognition element for a specific analyte or as a modulator of the probe's fluorescence response. The fluorine atom, in particular, could participate in specific interactions, such as hydrogen bonding, with the target molecule.
This application remains speculative at present, but the modular nature of fluorescent probe design and the versatile reactivity of the benzylamine moiety make this compound an interesting candidate for future research in this area.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical processes is a major driver in modern synthetic chemistry. Future research on the synthesis of 3-Fluoro-2,4-dimethylbenzylamine is likely to focus on the development of novel and sustainable methodologies that offer improvements over classical approaches.
One promising direction is the application of green chemistry principles . This could involve the use of catalysts and reagents that are less toxic and the development of solvent-free or aqueous reaction systems. For instance, a unique synthetic method has been developed to generate substituted anilines from their corresponding benzyl (B1604629) azides in the presence of an ortho or para electron-withdrawing group. chemrxiv.orgchemrxiv.org This approach is noted for being inexpensive, simple, fast, and efficient at room temperature, making it suitable for large-scale preparation. chemrxiv.org Exploring similar azide-based routes or other novel transformations could lead to more sustainable pathways to this compound.
Furthermore, the development of catalytic methods will be crucial. This includes the use of transition-metal catalysts, which have shown great promise in the synthesis of substituted anilines and other aromatic compounds. For example, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. researchgate.net Investigating similar catalyst systems for the amination of precursors to this compound could offer a more efficient and selective route. Additionally, research into the use of readily available starting materials and minimizing the number of synthetic steps will be a key focus.
Exploration of New Reactivity Patterns and Transformations
Understanding the inherent reactivity of this compound is essential for discovering new applications. The presence of a fluorine atom and two methyl groups on the benzene (B151609) ring, along with the benzylamine (B48309) moiety, creates a unique electronic and steric environment that can be exploited for novel chemical transformations.
The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com However, it can also make the compound more susceptible to nucleophilic substitution reactions, where the fluorine atom can act as a leaving group. numberanalytics.com Future research could explore these reactivity patterns in detail, investigating how the interplay of the fluorine and methyl groups influences the regioselectivity of various reactions. For example, 3-Fluoro-2,4-dimethylaniline, a related compound, can undergo oxidation to form quinones, reduction to other amine derivatives, and electrophilic aromatic substitution where the fluorine or methyl groups are replaced.
Moreover, the benzylamine group itself is a site of rich reactivity. It can undergo a variety of transformations, such as N-alkylation, N-acylation, and participation in the formation of heterocyclic compounds. The development of new catalytic systems to selectively functionalize the C-H bonds of the methyl groups or the benzylic position would open up new avenues for creating complex molecular architectures. For instance, the development of a copper(III) amide complex that can mediate C(sp3)−H activation and C(sp3)−N bond formation could be applied to create a range of functionalized hydrocarbon products. acs.org
Advanced Computational Modeling for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational modeling can provide valuable insights into its properties and guide the rational design of new derivatives with desired functionalities.
Quantum chemical calculations , such as those based on Hartree-Fock theory, can be used to investigate the molecular geometry, electronic structure, and reactivity of the molecule. emerginginvestigators.org These calculations can help to understand how the fluorine and methyl substituents affect the electron distribution in the aromatic ring and the reactivity of the benzylamine moiety. emerginginvestigators.orgnih.gov For example, computational studies on fluorinated allopurinol (B61711) have shown that fluorination can enhance chemical stability and modulate reactivity. emerginginvestigators.org Similar studies on this compound could predict its behavior in various chemical reactions and guide the design of new synthetic strategies.
Furthermore, molecular modeling techniques can be employed to study the interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. This can be particularly useful in drug discovery, where the goal is to design molecules with high binding affinity and selectivity. By simulating the docking of these compounds into the active site of a target protein, researchers can predict their potential biological activity and guide the synthesis of more potent and selective drug candidates. nih.gov The incorporation of fluorine can enhance metabolic stability and membrane permeation, properties that can be modeled computationally. nih.gov
Integration with Machine Learning for Reaction Prediction
Moreover, ML models can be used to predict the properties and reactivity of new molecules. By training models on data from existing compounds, it is possible to predict the biological activity, toxicity, and other important properties of novel derivatives of this compound before they are even synthesized. This can help to guide the design of new compounds with improved properties and reduce the number of failed experiments. As the quality and quantity of chemical data continue to grow, the power and accuracy of these predictive models are expected to increase, further accelerating the pace of discovery. arxiv.org
Q & A
Q. What are the standard synthetic routes for 3-Fluoro-2,4-dimethylbenzylamine, and how do reaction conditions influence yield?
The synthesis typically involves fluorination and amination steps. A plausible route starts with a 2,4-dimethylbenzyl chloride precursor, where fluorine is introduced via nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF). Subsequent reduction of a nitrile intermediate (e.g., via catalytic hydrogenation with Pd/C) yields the benzylamine. Reaction temperature, catalyst loading, and solvent polarity critically affect regioselectivity and yield. For example, excess fluoride ions may reduce side reactions with methyl groups .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : - and -NMR identify fluorine position and methyl group splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]).
- Infrared (IR) Spectroscopy : Stretching frequencies for C-F (~1100 cm) and NH (~3350 cm) confirm functional groups.
- X-ray Crystallography : Resolves steric effects from methyl/fluoro substituents .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?
- Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine group, reduced by hydrophobic methyl/fluoro substituents.
- Stability : Sensitive to oxidation; store under inert gas. The fluorine atom enhances thermal stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can this compound be utilized in designing enzyme inhibitors?
Fluorine’s electronegativity and small atomic radius make it ideal for mimicking hydrogen in bioactive molecules. This compound can serve as a scaffold for inhibitors targeting enzymes with hydrophobic active sites (e.g., kinases). Computational docking studies (using software like AutoDock) optimize substituent placement to enhance binding affinity. In vitro assays (e.g., IC determination) validate competitive inhibition .
Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they addressed?
Steric hindrance from methyl groups and fluorine’s electron-withdrawing effects can limit reactivity. Strategies include:
Q. How do conflicting spectroscopic data (e.g., overlapping NMR signals) impact structural elucidation?
Overlapping peaks from methyl and fluorine substituents complicate -NMR interpretation. Solutions include:
Q. What role does this compound play in material science, particularly in polymer design?
Fluorinated benzylamines enhance polymer hydrophobicity and thermal stability. For example, copolymerization with fluorinated acrylates creates coatings with low surface energy (useful in anti-fouling applications). Thermal gravimetric analysis (TGA) confirms stability up to 250°C in such polymers .
Q. What methodologies are employed to assess its toxicity and environmental impact?
Q. How can analytical methods be optimized for quantifying trace impurities in this compound?
Q. What computational tools predict its reactivity in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculates activation energies for proposed reactions (e.g., nucleophilic aromatic substitution).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- Retrosynthetic Software (e.g., Chematica) : Generates feasible routes from commercial precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
